4-Methyldodecane
Description
Structural Classification and Isomeric Context within Branched Alkanes
4-Methyldodecane is classified as a saturated hydrocarbon, specifically a branched alkane. Its structure consists of a primary chain of twelve carbon atoms (a dodecane (B42187) backbone) with a single methyl group (–CH₃) attached to the fourth carbon atom. Current time information in Milan, IT. This branching distinguishes it from its straight-chain isomer, n-tridecane, which has the same chemical formula (C₁₃H₂₈) but a different arrangement of atoms. ontosight.aiplos.org
The general formula for non-cyclic alkanes is CₙH₂ₙ₊₂. nasa.gov For tridecane (B166401) (n=13), there are 802 possible constitutional isomers, each with a unique branching pattern. nih.govnist.govnitrkl.ac.in These isomers, including this compound, share the same molecular weight but exhibit different physical properties, such as boiling point and melting point, due to variations in their molecular shape and the resulting intermolecular van der Waals forces. d-nb.infoacs.orgscbt.com Generally, branched alkanes have lower boiling points than their straight-chain counterparts because their more compact, spherical shape reduces the surface area available for intermolecular contact. acs.orgscbt.comnist.gov
Table 1: Isomeric Context of this compound
| Property | This compound | n-Tridecane |
| IUPAC Name | This compound | Tridecane |
| Molecular Formula | C₁₃H₂₈ | C₁₃H₂₈ |
| Molecular Weight ( g/mol ) | 184.37 | 184.37 |
| Structure | Branched-chain | Straight-chain |
| Boiling Point (°C) | ~221-222 | 234 |
| Number of Isomers | 1 of 802 (for C₁₃H₂₈) | 1 of 802 (for C₁₃H₂₈) |
| Data sourced from multiple references. ontosight.aiwindows.netacs.orgresearchgate.netnih.gov |
Significance of Dodecane Derivatives in Diverse Chemical Systems
Dodecane and its derivatives are integral to a wide array of chemical systems and applications. The parent molecule, n-dodecane, is a component of fuels like kerosene (B1165875) and diesel and is used as a solvent and in the manufacturing of lubricants. iu.eduresearchgate.net The introduction of functional groups or branching, as seen in this compound and other derivatives, leads to a broad spectrum of properties and uses.
Chlorinated dodecanes, for example, have been utilized as flame retardants and plasticizers due to their reduced volatility and flame-resistant properties. Dodecanedioic acid is a crucial precursor in the production of high-performance polymers like nylon-6,12. In the realm of materials science, some dodecane derivatives are being explored for their potential in developing organic electronics and drug delivery systems, owing to their specific lipophilic and electronic characteristics. The study of such derivatives provides fundamental insights into structure-property relationships, which is vital for designing new materials and chemical processes.
Scope and Objectives of Contemporary Research on this compound
Current research on this compound is multifaceted, with several key objectives driving scientific investigation. A significant area of focus is its role as a volatile organic compound (VOC) biomarker for various diseases. Studies have identified this compound in the exhaled breath of patients with certain types of cancer, including breast and lung cancer, as well as in individuals with tuberculosis. nist.govnist.gov The primary goal of this research is to develop non-invasive, cost-effective diagnostic tools by establishing a reliable correlation between the presence and concentration of this compound and specific pathological conditions. Research also aims to use such biomarkers to monitor therapeutic responses to treatments.
Another major research thrust is in the field of fuel science and technology. This compound is a component of jet and rocket fuels, such as RP-2. windows.netiu.edu Researchers are investigating the thermal stability and combustion characteristics of branched alkanes like this compound to understand how their molecular structure influences fuel performance. iu.edu The objective is to identify compositional changes that can enhance the thermal stability of fuels used in high-performance applications, such as regenerative cooling in rocket engines. iu.edu These studies involve thermally stressing fuel mixtures containing this compound and analyzing the decomposition kinetics. windows.netiu.edu
Furthermore, this compound serves as a reference compound in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). Its well-defined properties are utilized for the calibration and validation of analytical methods.
Table 2: Key Research Areas and Objectives for this compound
| Research Area | Primary Objectives |
| Biomarker Discovery | - To validate this compound as a non-invasive biomarker for diseases like cancer and tuberculosis. - To develop diagnostic breath tests based on VOC analysis.- To monitor the efficacy of disease treatments by tracking VOC profiles. |
| Fuel Science | - To understand the impact of branched alkane structure on the thermal stability and combustion of jet and rocket fuels. iu.edu- To improve the performance and efficiency of high-performance fuels by optimizing their chemical composition. iu.edu |
| Analytical Chemistry | - To serve as a standard for calibration and method validation in gas chromatography and mass spectrometry. |
| Data compiled from various research articles. |
Structure
3D Structure
Properties
IUPAC Name |
4-methyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-4-6-7-8-9-10-12-13(3)11-5-2/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTXSMATBUWDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058638 | |
| Record name | 4-Methyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6117-97-1 | |
| Record name | Dodecane, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecane, 4-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Abundance and Environmental Presence of 4 Methyldodecane
Biogenic Emissions and Phytochemical Profiling
Identification in Plant Extracts and Volatiles
4-Methyldodecane has been identified as a volatile organic compound (VOC) in a variety of plant species. Analysis of garlic (Allium sativum) has shown the presence of this compound. nih.govresearchgate.net In one study, it was detected in yogurt samples that had been supplemented with garlic. researchgate.net Another study on garlic identified this compound as one of four VOCs with high predictive accuracy for cold stress, although it was not detected in the cold-stressed samples themselves. cardiff.ac.uk
In the case of Brassica juncea, or mustard seed, this compound has been reported as a component of its petroleum ether extract. cardiff.ac.uk
Research on Opuntia ficus indica, commonly known as prickly pear, has also identified this compound in the volatile constituents of its fruit pulp, peel, and cladodes. The relative percentage of this compound was found to be 0.29% in the fruit pulp, 0.57% in the peel, and 0.35% in the cladodes.
Furthermore, studies on Lilium brownii have detected this compound in its roots, stems, and leaves. frontiersin.orgfrontiersin.orgnih.gov
While the presence of this compound has been confirmed in the aforementioned plants, comprehensive phytochemical profiling of Tabernaemontana divaricata has identified various other compounds, but not explicitly this compound in the available search results. afjbs.comphytojournal.comresearchgate.netacademicjournals.orgresearchgate.net
Table 1: Presence of this compound in Various Plant Species
| Plant Species | Part(s) where this compound is Found |
|---|---|
| Allium sativum (Garlic) | General volatile profile, identified as a potential marker for cold stress. nih.govcardiff.ac.uk |
| Brassica juncea (Mustard) | Petroleum ether extract of seeds. cardiff.ac.uk |
| Opuntia ficus indica (Prickly Pear) | Fruit pulp, peel, and cladodes. |
| Lilium brownii | Roots, stems, and leaves. frontiersin.orgfrontiersin.orgnih.gov |
Role in Plant Metabolism and Ecological Interactions
The presence of this compound in various plant tissues suggests a role in plant metabolism and ecological interactions. In Lilium brownii, for instance, it is considered one of the secondary metabolites that may contribute to autotoxicity. frontiersin.orgfrontiersin.orgnih.gov Autotoxicity is a phenomenon where a plant releases chemical substances that inhibit the growth and development of the same or closely related species. frontiersin.orgfrontiersin.orgnih.gov This can lead to issues in continuous cropping, resulting in reduced crop yields and increased susceptibility to diseases. frontiersin.orgnih.gov The accumulation of such autotoxic substances in the soil is a significant factor in continuous cropping obstacles for various medicinal plants. mdpi.com
Occurrence in Complex Environmental and Anthropogenic Matrices
Presence in Petroleum-Derived Products
This compound is a known component of various petroleum-derived products, particularly aviation fuels. It has been identified in the chemical composition of Jet-A fuels, with a reported area percentage of 1.33% in one sample. amazonaws.com It is also listed as a component of JP-8 aviation fuel. ncat.edu Furthermore, studies on the distillation curves of aerospace fuels like RP-1 and the synthetic S-8 have detected this compound. acs.orgnist.gov In a detailed analysis of S-8, a synthetic aviation fuel, this compound was present at a mass percentage of 0.929. nist.gov Kerosene (B1165875), being a primary component of many jet fuels, also contains this compound. nist.govnih.gov
Table 2: this compound in Aviation Fuels
| Fuel Type | Reported Presence |
|---|---|
| Jet-A | Identified as a component with 1.33% area percentage in a sample. amazonaws.com |
| JP-8 | Listed as a chemical component. ncat.edu |
| RP-1 | Detected during distillation curve analysis. acs.orgnist.gov |
| S-8 (Synthetic) | Identified with a mass percentage of 0.929 in one study. nist.gov |
| Kerosene | Present as a constituent. nist.govnih.gov |
Characterization in Industrial Waste Streams
Volatile organic compounds are known to be emitted from industrial waste, including nuclear waste tanks. hanfordvapors.com These emissions can be a complex mixture of the original chemicals used in processes and their degradation products. hanfordvapors.com While specific studies directly identifying this compound in the headspace of nuclear waste tanks were not found in the search results, the general presence of hydrocarbons in such waste streams is acknowledged. hanfordvapors.com The characterization of emissions from these sites is crucial for environmental and safety assessments. osti.goviaea.org
Volatile Organic Compound Profiles of Consumer Products
This compound has been identified in the volatile organic compound (VOC) profiles of certain consumer products. A study on the emissions from various consumer products found that an anti-rust lubricant contained this compound as one of its non-propellant components. aaqr.org The development of species profiles for VOC emissions in the UK also lists this compound as a compound found in sources such as non-aerosol consumer products. energysecurity.gov.uk
Trace Constituents in Food Products (e.g., Pinole)
The alkane this compound has been identified as a naturally occurring volatile organic compound (VOC) in certain food products. Its presence is linked to the chemical composition of the raw ingredients and the thermal processes they undergo during preparation.
Detailed research into the volatile profile of pinole, a traditional flour made from toasted and ground maize, has confirmed the presence of this compound. unirioja.es Pinole is a staple food in the diet of the Rarámuri people of Sierra Tarahumara, Mexico. scielo.org.mx A study analyzing three distinct samples of pinole (designated PA, PB, and PC) utilized Headspace Solid-Phase Dynamic Extraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPDE/GC-MS) to identify their volatile chemical constituents. unirioja.es
Among the forty-nine VOCs identified across the samples, this compound was detected in all three. unirioja.es The research findings indicated a correlation between a specific group of volatile compounds, which included this compound, and the sensory attributes described as "toasted," "pinole," and "sweet" flavors. unirioja.es This suggests that this compound may contribute, along with other compounds, to the characteristic aroma and flavor profile of roasted corn products.
The other compounds found to be correlated with these flavor attributes alongside this compound were nonanal, (E)-2-nonenal, 2-pentylfuran, 5-methylfurfural, octanoic acid, 1-pentanol, 2-acetylpyridine, 2-ethyl-6-methylpyrazine, 2-methylpyrazine, o-xylene, 2,6-dimethyloctane, 3,9-dimethylundecane, heptadecane, phytane, 2,2,8-trimethyldecane, 3,7,11,15-tetramethylhexadecan-1-ol, and benzaldehyde. unirioja.es
The peak area, a relative measure of the compound's abundance, varied across the three pinole samples tested, as detailed in the table below.
Table 1: Peak Area of this compound in Pinole Samples
This table presents the mean peak area of this compound identified in three different batches of pinole, as determined by HS-SPDE/GC-MS analysis. The data is expressed as mean ± standard deviation (n=5).
| Sample ID | Compound Name | Mean Peak Area (x10⁶) |
| PA | This compound | 3.0 (±1.5x10⁴) |
| PB | This compound | 2.3 (±1.1x10⁴) |
| PC | This compound | 18.0 (±1.2x10⁴) |
Data sourced from Severiano-Pérez, P. et al. scielo.org.mxresearchgate.net
Advanced Methodologies for the Synthesis and Derivatization of Branched Dodecanes
Asymmetric Synthesis Approaches for Chiral Alkane Analogs
The creation of chiral alkanes with a defined stereocenter requires sophisticated asymmetric synthesis techniques. A prominent strategy involves the use of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate to direct a stereoselective reaction. The Evans' chiral auxiliary method is a well-established example used for the synthesis of chiral acids, alcohols, and alkanes. nih.govresearchgate.net
This approach typically begins with the acylation of a chiral oxazolidinone, such as (S)-4-benzyloxazolidin-2-one, with a long-chain carboxylic acid chloride like dodecanoyl chloride. nih.gov The resulting N-acyl oxazolidinone serves as the substrate for a subsequent diastereoselective alkylation, which installs the desired methyl group at a specific position with high stereocontrol. nih.govresearchgate.net Following the key alkylation step, the chiral auxiliary is cleaved and can be recovered, yielding a chiral intermediate that can be further transformed into the target alkane. harvard.edu
Alternative asymmetric approaches include the use of chiral catalysts or enzymes. For instance, enzymatic catalysis with lipases or alcohol dehydrogenases can selectively modify intermediates to provide high enantiomeric excess under mild conditions. Similarly, asymmetric reduction of ketone precursors using chiral catalysts can yield chiral alcohols, which are versatile precursors for chiral alkanes.
Stereoselective Alkylation Reactions in Organic Synthesis
Stereoselective alkylation is a cornerstone of asymmetric synthesis, enabling the construction of chiral centers with high fidelity. In the context of synthesizing analogs like 4-methyldodecane, this is often achieved by the alkylation of an enolate derived from an N-acyl chiral auxiliary. nih.govresearchgate.net
Following the preparation of the N-dodecanoyl oxazolidinone, a strong base such as sodium hexamethyldisilazide (NaHMDS) is used to generate a stereochemically defined enolate. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile, typically an alkyl halide like methyl iodide, to the opposite face. nih.gov This process, known as diastereoselective methylation, results in the formation of a new stereocenter with a high degree of diastereomeric excess (dr). nih.gov For the synthesis of a 2-methyl substituted dodecane (B42187) derivative, this method has been reported to achieve a diastereomeric ratio greater than 99:1. nih.gov
The success of this reaction is contingent on precise control of reaction conditions, including the choice of base, solvent, and temperature, to maximize stereoselectivity. The resulting methylated product can then be reduced to furnish a chiral alcohol, which serves as a precursor to the final chiral alkane. nih.gov
Table 1: Reagents and Conditions for Diastereoselective Methylation This table summarizes typical reagents used in the Evans' auxiliary-based stereoselective methylation for creating chiral alkane precursors.
| Component | Role | Example Reagent | Ref. |
|---|---|---|---|
| Substrate | Chiral precursor | (S)-4-Benzyl-3-dodecanoyloxazolidin-2-one | nih.gov |
| Base | Enolate formation | Sodium hexamethyldisilazide (NaHMDS) | nih.gov |
| Electrophile | Methyl group source | Methyl iodide (CH₃I) | nih.govresearchgate.net |
Formation Mechanisms via Complex Reaction Pathways (e.g., C4 Alkylation)
Branched alkanes, including isomers of methyldodecane, are significant components of alkylate, a high-octane gasoline blending stock. Their formation in industrial settings occurs through complex reaction networks, most notably the alkylation of isobutane (B21531) with light olefins like butene (C4 alkylation). mdpi.com This process typically uses strong acid catalysts, such as sulfuric acid or hydrofluoric acid. mdpi.com
The reaction proceeds via a classic carbonium ion mechanism. mdpi.com The key steps in this intricate pathway are:
Initiation : An olefin (e.g., 2-butene) is protonated by the acid catalyst to form a secondary carbocation (sec-butyl carbocation). This cation rapidly isomerizes to the more stable tertiary-butyl carbocation. mdpi.com
Main Reaction : The tert-butyl carbocation reacts with another butene molecule to form a C8 carbocation intermediate. This intermediate then abstracts a hydride ion from isobutane, yielding a stable C8 isoparaffin (e.g., trimethylpentane) and regenerating the tert-butyl carbocation to continue the catalytic cycle. mdpi.com
Side Reactions : The high reactivity of the intermediates leads to numerous side reactions. These include polymerization, where olefins react with each other to form heavier molecules, and fragmentation, where larger carbocations break down into smaller, more stable fragments. mdpi.com
The formation of heavier alkanes like this compound within this system is a result of these complex side reactions. Oligomerization of C4 olefins can lead to C12 intermediates, which can then be isomerized and saturated through hydride transfer to form various methyldodecane isomers. mdpi.com
Table 2: Key Reaction Types in C4 Alkylation This table outlines the primary and secondary reaction pathways that contribute to the product distribution in industrial alkylation.
| Reaction Type | Description | Relevance | Ref. |
|---|---|---|---|
| Main Reaction | Hydride transfer between a C8 carbocation and isobutane. | Produces desired high-octane C8 isomers. | mdpi.com |
| Polymerization | Dimerization or multimerization of olefins. | Leads to the formation of heavy end byproducts (C9+). | mdpi.com |
Strategies for Functionalized Dodecane Derivatives (e.g., Sulfinate Esters, Bromoalkanes)
The synthesis of functionalized dodecane derivatives, such as bromoalkanes and sulfinate esters, transforms the relatively inert hydrocarbon backbone into a versatile platform for further chemical modification. These derivatives are valuable intermediates in the synthesis of more complex molecules. smolecule.comsmolecule.com
Bromoalkanes: Bromoalkanes are common synthetic intermediates that can be prepared from their corresponding alcohols. For example, 1-chloro-4-methyldodecane has been synthesized from 4-methyldodecan-1-ol in 85% yield using triphenylphosphine (B44618) in tetrachloromethane. thieme-connect.de A similar transformation to yield bromoalkanes can be achieved using reagents like phosphorus tribromide or thionyl bromide. smolecule.comsmolecule.com For chiral substrates where stereochemical inversion is desired, the Appel reaction (using triphenylphosphine and carbon tetrabromide) is an effective method for converting a chiral alcohol into its corresponding bromide. nih.gov These bromoalkanes are susceptible to nucleophilic substitution and elimination reactions, making them key building blocks. smolecule.com
Sulfinate Esters: Sulfinate esters are another important class of functionalized molecules, serving as precursors to a variety of sulfur-containing compounds. tus.ac.jprsc.org Modern synthetic methods allow for their efficient preparation from readily available starting materials. A recently developed strategy involves the direct oxidation of thioesters. In this approach, a thioester is reacted with an oxidizing agent, such as N-bromosuccinimide (NBS), in the presence of an alcohol. This method provides a straightforward route to sulfinate esters like methyl dodecane-1-sulfinate. The resulting sulfinate esters are versatile reagents in their own right, participating in transformations to create sulfoxides, sulfonamides, and other valuable sulfur pharmacophores. tus.ac.jpnih.gov
Table 3: Synthesis of Functionalized Dodecane Derivatives This table provides examples of synthetic strategies for creating bromoalkane and sulfinate ester derivatives of dodecane.
| Target Derivative | Starting Material | Key Reagents | Reaction Type | Ref. |
|---|---|---|---|---|
| 1-Chloro-4-methyldodecane | 4-Methyldodecan-1-ol | Triphenylphosphine (PPh₃), CCl₄ | Halogenation | thieme-connect.de |
| (S)-1-Bromo-2-methyldodecane | (S)-2-Methyldodecan-1-ol | PPh₃, CBr₄ | Appel Reaction | nih.gov |
Sophisticated Analytical Techniques for 4 Methyldodecane Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the detection and quantification of 4-methyldodecane, even at trace levels. chromatographyonline.com This technique separates volatile and semi-volatile compounds, such as this compound, from a mixture, followed by their identification based on their mass-to-charge ratio. 6-napse.com The high sensitivity of modern GC-MS instruments allows for the detection of analytes in the picogram to femtogram range. chromatographyonline.com This capability is crucial in various fields, including environmental monitoring, medical diagnostics, and forensic science, where this compound can be a significant biomarker. longdom.orgnih.gov For instance, it has been identified as a potential volatile organic compound (VOC) marker for detecting Mycobacterium tuberculosis and assessing garlic storage quality. nih.govfrontiersin.orgchemicalbook.com
The successful separation of this compound from other hydrocarbons in a complex mixture is highly dependent on the optimization of chromatographic parameters. Key parameters that can be adjusted to improve resolution include column selection, temperature programming, and mobile phase velocity. libretexts.org
Column Selection: The choice of the gas chromatography column's stationary phase is critical. Non-polar capillary columns, such as those with a 5% phenyl polydimethylsiloxane (B3030410) coating (e.g., DB-5ms), are commonly used for separating alkanes based on their boiling points and polarity. govinfo.govresearchgate.net For complex samples, comprehensive two-dimensional gas chromatography (GCxGC) using a polar/non-polar column set can resolve co-elution issues with structurally similar alkanes.
Temperature Programming: A programmed temperature ramp is often employed to achieve optimal separation. The process typically starts at a lower temperature to resolve early-eluting, more volatile compounds and then gradually increases to elute less volatile compounds like this compound in a reasonable time. libretexts.org For example, a method might start at 60°C, ramp to 90°C, and then increase more rapidly to 250°C to ensure all components are eluted. govinfo.gov
Carrier Gas Flow Rate: The velocity of the carrier gas (mobile phase), typically helium, also influences separation efficiency. nih.gov Optimizing the flow rate ensures that there is adequate interaction between the analyte and the stationary phase, leading to better separation.
A typical set of optimized GC parameters for the analysis of volatile organic compounds, including this compound, is presented in the table below.
| Parameter | Value |
| Column | DB-1 MS capillary column (60 m x 0.25 mm, 0.25 µm film thickness) nih.gov |
| Carrier Gas | Helium at a flow rate of 1.0 mL/min nih.gov |
| Temperature Program | Initial temperature 50°C (hold 2 min), ramp at 2°C/min to 120°C (hold 3 min), ramp at 3°C/min to 150°C (hold 10 min), ramp at 6°C/min to 200°C (hold 5 min) nih.gov |
| Injector Temperature | 250°C mdpi.com |
| Transfer Line Temperature | 280°C mdpi.com |
This table presents an example of optimized GC parameters for the analysis of volatile organic compounds.
Following separation by gas chromatography, mass spectrometry provides definitive structural confirmation of this compound. In the mass spectrometer, molecules are ionized, typically by electron ionization (EI) at 70 eV, causing them to fragment in a predictable and reproducible manner. researchgate.net The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint."
The fragmentation pattern of this compound is characteristic of a branched alkane. The molecular ion peak (M+) at m/z 184 is often weak or absent. However, characteristic fragment ions resulting from the cleavage of C-C bonds will be prominent. The identification of this compound is confirmed by comparing its mass spectrum to reference spectra in databases such as the NIST Mass Spectral Library. mdpi.com For unseparated isomers, mass spectrometric deconvolution can be used to resolve the individual compounds by analyzing their specific fragment ions. researchgate.net
To enhance the detection and analysis of trace levels of this compound, GC-MS is often coupled with other sample preparation and introduction techniques.
Thermal Desorption GC-MS (TD-GC-MS): This technique is particularly useful for analyzing volatile and semi-volatile compounds collected from air or sorbent tubes. measurlabs.com The collected analytes are thermally desorbed from the trapping material and introduced into the GC-MS system, providing a concentrated sample for analysis. google.com This method has been used to identify this compound as a potential marker for assessing garlic storage quality. nih.gov
Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS): This is a solvent-free extraction method that is highly effective for isolating volatile and semi-volatile organic compounds from solid, liquid, and gaseous samples. nih.govresearchgate.net A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample, where it adsorbs volatile analytes like this compound. researchgate.netfilab.fr The fiber is then transferred to the GC injector for thermal desorption and analysis. filab.fr The optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving high sensitivity. nih.gov This technique has been successfully applied to identify volatile compounds in various matrices, including honey and expanded polystyrene. researchgate.netresearchgate.net
Mass Spectrometric Fragmentation Analysis for Structural Confirmation[6],[7],[8],[16],[15],
Advanced Spectroscopic Characterization Methods
Beyond GC-MS, other spectroscopic techniques provide valuable information for the structural characterization of this compound, particularly for distinguishing it from its isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules, including the differentiation of isomers. oxinst.commagritek.com While mass spectrometry can identify compounds with the same molecular formula, NMR can distinguish between constitutional isomers, such as this compound and other methyldodecane isomers (e.g., 2-methyldodecane), by analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. researchgate.net
The ¹H NMR and ¹³C NMR spectra of this compound would show a unique set of signals with specific chemical shifts, multiplicities (splitting patterns), and integration values corresponding to the different hydrogen and carbon atoms in the molecule. The position of the methyl branch at the C-4 position would result in a distinct pattern compared to isomers where the methyl group is at a different position. For example, the signals for the protons and carbons near the branching point would be significantly different from those in a linear dodecane (B42187) or an isomer like 2-methyldodecane. azom.com
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. lancashire.ac.uk In the context of this compound, which is a simple alkane, the FTIR spectrum would be characterized by C-H stretching and bending vibrations.
FTIR becomes particularly useful in studying the degradation of materials where this compound might be a product or a component. For instance, in studies of the biodegradation of plastics like low-density polyethylene (B3416737) (LDPE), FTIR analysis can track structural changes in the polymer. jmb.or.kr The appearance or change in intensity of specific peaks can indicate the formation of new functional groups, such as carbonyls (C=O) from oxidation, alongside the detection of degradation products like this compound by other methods like GC-MS. jmb.or.krncsu.edu Similarly, in the analysis of hydrolysates, FTIR can monitor protein degradation and the formation of new compounds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation[15],
Chemometric Approaches in Volatile Organic Compound Analysis
The analysis of Volatile Organic Compounds (VOCs), such as this compound, often involves examining complex mixtures containing hundreds of chemical constituents. Instruments like Gas Chromatography-Mass Spectrometry (GC-MS) generate vast and intricate datasets. Analyzing this data one compound at a time (univariate analysis) is often insufficient for identifying meaningful patterns or distinguishing between sample groups. iu.edu Chemometric approaches, which involve the use of multivariate statistics and machine learning algorithms, are essential for extracting relevant information from this complex chemical data. iu.edunih.gov These computational methods analyze the entire VOC profile simultaneously, allowing for pattern recognition and the development of predictive models. iu.edu
Chemometrics is particularly valuable for identifying biomarkers for diseases, tracking the progression of infections, or classifying agricultural products. iu.eduacs.org By analyzing the relationships between all detected VOCs, these techniques can build robust models that differentiate samples based on their origin, condition, or response to treatment. iu.edumdpi.com Common chemometric methods applied in VOC analysis include unsupervised techniques like Principal Component Analysis (PCA) and supervised techniques like Partial Least Squares-Discriminant Analysis (PLS-DA). mdpi.comjst.go.jp
Principal Component Analysis (PCA)
PCA is an unsupervised exploratory technique used to reduce the dimensionality of large datasets while retaining most of the original variation. setosa.io It transforms the initial variables (e.g., the abundance of each VOC) into a new set of uncorrelated variables called principal components (PCs). setosa.io The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. setosa.ioresearchgate.net
By plotting the scores of the first few principal components (e.g., PC1 vs. PC2), researchers can visually identify clustering, trends, or outliers among samples without pre-assigning them to groups. researchgate.net For instance, in a study analyzing the VOCs from healthy and pathogen-infected onions, PCA of GC-IMS data successfully discriminated between the two groups as early as one day after inoculation, demonstrating its power in early disease detection. acs.org
Partial Least Squares-Discriminant Analysis (PLS-DA)
PLS-DA is a supervised classification method used to model the relationship between the VOC data (the predictor variables) and a predefined categorical variable (the response variable), such as "healthy" versus "diseased" or "thorny" versus "non-thorny" plant type. jst.go.jp Unlike PCA, PLS-DA aims to maximize the separation between predefined sample classes. researchgate.net
This technique is instrumental in identifying the specific VOCs that are most influential in distinguishing between groups. This is often visualized using a Variable Importance in Projection (VIP) score plot, which ranks compounds based on their contribution to the model. researchgate.net A VIP score greater than 1.0 is generally considered significant. mdpi.com In a comparative study of Zanthoxylum schinifolium fruits, PLS-DA was employed to analyze the differences in volatile compositions between thorny and non-thorny types, successfully identifying the key differentiating compounds. jst.go.jp Similarly, PLS-DA has been used to confirm and categorize different Ophiocordyceps sinensis-based products by their volatile profiles. researchgate.net
Research Findings
Chemometric analysis has been applied in various studies where this compound was identified as part of a complex VOC signature. These studies highlight the power of multivariate analysis in contexts ranging from agriculture to medicine.
In a study on Fusarium basal rot in onions, GC-IMS and GC-TOF-MS data were combined with PCA and supervised methods to differentiate infected and healthy bulbs. acs.org this compound was identified as one of the VOCs in the chemical profile used for this classification. acs.org Another study used PLS-DA to successfully differentiate the volatile profiles of thorny and non-thorny varieties of 'Jiuyeqing' pepper, with this compound detected in the thorny type. jst.go.jp
In biomedical research, alterations in the concentration of this compound, along with other VOCs, were noted in the exhaled breath of lung cancer patients following treatment. mdpi.com The complexity of the data from such studies necessitates chemometric analysis to build diagnostic or monitoring models. iu.edu One study on urinary VOCs from mice with breast cancer also identified this compound as part of a panel of compounds that changed in response to disease progression and treatment, analyzed through chemometric techniques. iu.edu
The following table summarizes research where this compound was detected as part of a VOC profile analyzed with chemometric methods.
| Research Area | Sample Matrix | Analytical Technique | Chemometric Method(s) | Key Finding Involving this compound | Reference |
|---|---|---|---|---|---|
| Plant Science / Food Science | Onion & Shallot Headspace | GC-IMS, GC-TOF-MS | PCA, LDA, SVM-DA, KNN, PLS-DA | Part of the VOC profile used to successfully discriminate between healthy and Fusarium-infected bulbs. | acs.org |
| Plant Science | Zanthoxylum schinifolium Fruit | GC-MS | PLS-DA | Identified as a minor alkane component in the volatile profile of the thorny type, which was differentiated from the non-thorny type. | jst.go.jp |
| Plant Science | Docynia delavayi Fruit | HS-SPME-GC-MS | PCA, OPLS-DA | Detected in both young and mature fruit; chemometrics helped screen for key differential compounds between maturities. | mdpi.com |
| Herbal Medicine | Stephania tetrandra | GC-MS | OPLS-DA | Identified as a volatile component used to explore habitat-related chemical markers. | mdpi.com |
| Oncology / Biomarker Discovery | Mouse Urine | GC-MS | Multivariate Chemometrics (PCR, ANOVA) | Identified as a VOC that was significantly different in mice with a partial or stable disease response to lung cancer treatment. | iu.edu |
| Oncology / Biomarker Discovery | Human Exhaled Breath | GC-MS | Statistical Analysis | Alterations in this compound concentration were observed after lung cancer treatment. | mdpi.com |
The following table lists other compounds that have been identified in the same studies where this compound was detected using chemometric analysis.
| Compound Name | Compound Class | Associated Study Context | Reference |
|---|---|---|---|
| Styrene | Aromatic Hydrocarbon | Lung cancer biomarker analysis | iu.edumdpi.com |
| Pentadecane | Alkane | Onion infection and Zanthoxylum fruit analysis | acs.orgjst.go.jp |
| Tetradecane | Alkane | Zanthoxylum and Docynia fruit analysis | mdpi.comjst.go.jp |
| Linalool | Terpene Alcohol | Zanthoxylum fruit volatile profile | jst.go.jp |
| d-Limonene | Monoterpene | Zanthoxylum fruit and Ophiocordyceps analysis | jst.go.jpresearchgate.net |
| Sabinene | Monoterpene | Zanthoxylum fruit volatile profile | jst.go.jp |
| Octanal | Aldehyde | Docynia delavayi fruit analysis | mdpi.com |
| Butyl acetate | Ester | Docynia delavayi fruit analysis | mdpi.com |
Biological Relevance and Biomarker Applications of 4 Methyldodecane
Volatile Organic Compound (VOC) Biomarkers in Human Disease Diagnostics
The analysis of VOCs in bodily fluids and exhaled breath, a field known as "breathomics," offers a non-invasive window into the body's metabolic state. nih.govnih.gov Altered metabolic processes associated with diseases like cancer can lead to changes in the concentration or production of specific VOCs, which can then be detected as potential biomarkers. nih.gov
Breathomics for Respiratory Pathologies (e.g., Tuberculosis, Lung Cancer)
Lung Cancer: 4-methyldodecane has also emerged as a potential biomarker in the context of lung cancer. nih.govnih.gov Research has shown that the levels of this compound in the exhaled breath of lung cancer patients can be altered. nih.gov For instance, one study observed decreased levels of this compound in the breath of lung cancer patients compared to healthy controls, with levels returning to baseline after treatment. nih.gov This suggests its potential role in monitoring therapeutic response. nih.gov Another study identified this compound as one of three VOCs that could discriminate between different responses to treatment in advanced lung cancer patients. core.ac.ukiu.edu
Table 1: this compound as a Breath Biomarker in Respiratory Diseases
| Disease | Finding | Significance | Reference(s) |
|---|---|---|---|
| Tuberculosis | Consistently detected in the breath of infected patients. | Potential for a non-invasive diagnostic test. | |
| Lung Cancer | Altered concentrations in patient breath; levels change post-treatment. | Potential for monitoring therapeutic response. | nih.govcore.ac.ukiu.edu |
Urinary and Other Biofluidic Markers for Systemic Conditions (e.g., Breast Cancer)
Beyond breath, this compound has been investigated as a potential biomarker in other bodily fluids for systemic diseases like breast cancer. nih.gov VOCs produced by tumors can enter the bloodstream and be excreted through various routes, including urine. justia.comnih.gov
Breast Cancer: this compound has been identified in biomarker panels for breast cancer. While research in this area is ongoing, the presence of this compound in biofluids of breast cancer patients suggests a potential role in diagnostic or prognostic applications. nih.govnih.gov
Physiological Stress Response Indicators (e.g., cold stress in Allium sativum)
In the plant kingdom, the emission of specific VOCs can be indicative of physiological stress. Research on garlic (Allium sativum) has identified this compound as a marker for cold stress. colab.wsnih.gov
When garlic bulbs are exposed to non-freezing cold temperatures, they exhibit a stress response that includes changes in their VOC profile. colab.wsresearchgate.net A study simulating cold storage conditions found that this compound was one of four VOCs with high predictive accuracy for detecting cold stress in garlic. colab.wsnih.govresearchgate.net This finding, novel to garlic, suggests that monitoring this compound could be a valuable tool for assessing the quality of stored garlic and detecting breaches in cold storage protocols. nih.gov
**Table 2: this compound as a Stress Indicator in *Allium sativum***
| Stressor | Finding | Application | Reference(s) |
|---|---|---|---|
| Cold Stress | Identified as a predictive VOC marker for cold stress. | Quality control and monitoring in stored garlic. | colab.wsnih.govresearchgate.net |
Microbial Metabolism and Biotransformation Pathways (e.g., Low-Density Polyethylene (B3416737) degradation)
Microorganisms play a crucial role in the biotransformation of various compounds, and this compound has been implicated in these processes, particularly in the degradation of plastics.
Low-Density Polyethylene (LDPE) Degradation: Several studies have identified this compound as a product of the microbial degradation of LDPE. jmb.or.krnih.gov For example, the bacterium Cytobacillus sp. strain HMBC3, isolated from plastic-contaminated soil, was shown to break down LDPE, with this compound being one of the identified compounds in the degradation products. jmb.or.krnih.gov The presence of this compound suggests its involvement in the microbial metabolic pathways that break down the complex polymer structure of LDPE. jmb.or.kr The degradation process often involves enzymes like alkane hydroxylases, which can act on alkanes. biorxiv.orgnih.gov
Mechanistic Investigations of 4 Methyldodecane S Reactivity and Degradation
Radiolytic Processes in Hydrocarbon Mixtures and Free Radical Formation
The radiolysis of hydrocarbons, including branched alkanes like 4-methyldodecane, involves the absorption of ionizing radiation, leading to the formation of excited molecules, ions, and free radicals. The subsequent reactions of these species dictate the final product distribution. In branched-chain alkanes, the structural features significantly influence the radiolytic decomposition pathways. tandfonline.comtandfonline.com
Studies on branched hydrocarbons show that C-C bond ruptures are a dominant decomposition mode, unlike in linear alkanes where C-H bond scission is more prevalent. tandfonline.com The location of the methyl branch in this compound influences which bonds are preferentially broken. The tertiary carbon-hydrogen (C-H) bond at the 4-position is weaker than primary or secondary C-H bonds, making it a likely site for hydrogen abstraction. However, fragmentation of the carbon skeleton is also a major process. acs.org
The primary processes in the radiolysis of branched alkanes can be summarized as:
Excitation and Ionization: The initial interaction with radiation produces excited molecules (RH*) and radical cations (RH•+).
Fragmentation: Fragmentation can occur from these initial species. Some researchers suggest that fragmentation happens in excited precursor species prior to the formation of stable alkyl radicals. This involves the scission of C-C bonds, particularly those near the branch point. For this compound, this could lead to the formation of smaller alkanes and alkenes.
Radical Formation: Alkyl radicals are formed through several pathways, including the deprotonation of radical cations and the homolysis of excited molecules. The cleavage of C-C bonds results in two smaller alkyl radicals, while C-H bond cleavage produces an alkyl radical and a hydrogen atom. hanfordvapors.com
Secondary Reactions: The initially formed radicals can undergo various reactions, including hydrogen abstraction from other molecules, combination with other radicals, or decomposition via β-scission to form an alkene and a smaller radical. hanfordvapors.com
The presence of a methyl group creates a tertiary carbon, which affects the stability of the resulting radicals and the probability of specific bond cleavages. Research indicates a marked structural effect in the radiolytic processes of branched alkanes, leading to a complex mixture of products. tandfonline.comtandfonline.com
| Process | Description | Relevance to this compound |
|---|---|---|
| C-C Bond Scission | Breakage of the carbon-carbon backbone, a high-yield process in branched alkanes. tandfonline.com | Leads to the formation of various smaller alkyl and alkenyl fragments. The bonds adjacent to the tertiary carbon are particularly susceptible. |
| C-H Bond Scission | Breakage of a carbon-hydrogen bond to form an alkyl radical and a hydrogen atom. | The tertiary C-H bond at the 4-position is relatively weak, making the formation of a 4-methyl-4-dodecanyl radical a probable event. |
| Free Radical Formation | Generation of highly reactive species with unpaired electrons via fragmentation and bond scission. | Initiates chain reactions, leading to a diverse range of smaller and larger hydrocarbon products. |
| Ion-Molecule Reactions | Reactions involving radical cations are a significant route for radical generation. | Contributes to the overall product distribution, with preferential formation of certain radical isomers. |
Combustion Chemistry and Product Formation Pathways
The combustion of alkanes is a high-temperature exothermic reaction with oxygen. For this compound (C₁₃H₂₈), complete combustion yields carbon dioxide (CO₂) and water (H₂O), releasing a significant amount of energy.
The general equation for the complete combustion of an alkane is: CₙH₂ₙ₊₂ + (3n+1)/2 O₂ → nCO₂ + (n+1)H₂O + Heat wikipedia.org
For this compound (n=13): C₁₃H₂₈ + 20 O₂ → 13 CO₂ + 14 H₂O
However, in real-world conditions, such as in an internal combustion engine, oxygen supply may be insufficient, leading to incomplete combustion. unacademy.com This process generates different products, including carbon monoxide (CO), a toxic gas, and particulate matter (soot), which is primarily elemental carbon. unacademy.comalevelchemistry.co.uk The presence of carbon particles in a flame typically results in a yellow, smoky flame, whereas complete combustion is associated with a blue flame. unacademy.comalevelchemistry.co.uk
The structure of the fuel molecule plays a critical role in its combustion characteristics. Branched-chain alkanes, like this compound, have lower standard enthalpies of combustion (ΔcH⊖) compared to their straight-chain isomers (e.g., n-tridecane) with the same number of carbon atoms. wikipedia.orgkhanacademy.org This indicates that branched alkanes are thermodynamically more stable. khanacademy.org This increased stability is a reason why branched isomers are desirable components in fuels like gasoline, as they have higher octane (B31449) ratings and are more resistant to knocking. alevelchemistry.co.uk
| Combustion Type | Oxygen Supply | Primary Products | Energy Release |
|---|---|---|---|
| Complete | Sufficient | Carbon Dioxide (CO₂), Water (H₂O) unacademy.com | Maximum |
| Incomplete | Insufficient | Carbon Monoxide (CO), Carbon (Soot), Water (H₂O) unacademy.comalevelchemistry.co.uk | Less than complete combustion alevelchemistry.co.uk |
Microbial Biodegradation Kinetics and Environmental Attenuation
The biodegradation of hydrocarbons is a critical process for the environmental attenuation of petroleum-based contaminants. The rate and extent of this process are highly dependent on the molecular structure of the hydrocarbon. Generally, there is a hierarchy of biodegradability: n-alkanes are degraded most readily, followed by branched alkanes, and then more complex structures like cycloalkanes and aromatics. uni-greifswald.deresearchgate.net
This compound, as a branched alkane, is more resistant to microbial degradation than its linear counterpart, n-tridecane. uni-greifswald.de The position of the methyl group is a key factor. Research has shown that monomethyl paraffins with an internal branch, such as this compound, are assimilated less readily by microorganisms than those with a branch near the end of the chain (e.g., 2-methyldodecane). jst.go.jp This steric hindrance can impede the enzymatic attack, which often begins with terminal oxidation.
Despite this resistance, several microbial species are capable of degrading this compound. Studies have identified various bacteria and fungi that can utilize branched alkanes as a carbon source. uni-greifswald.dejst.go.jp For instance, certain strains of Candida, Corynebacterium, and Nocardia have been tested for their ability to assimilate this compound. jst.go.jp While the compound is resistant, some strains were found to produce monoalcohols from this compound, indicating that oxidative pathways are initiated, albeit slowly. jst.go.jp More recent research has also detected this compound as one of the biodegraded compounds from low-density polyethylene (B3416737) (LDPE) by Cytobacillus sp., suggesting its involvement in the microbial breakdown of larger, more complex materials. jmb.or.kr
The kinetics of biodegradation are influenced by numerous environmental factors, including the presence of a suitable microbial consortium, nutrient availability, temperature, and the bioavailability of the substrate. researchgate.netacs.org The low water solubility of this compound can limit its bioavailability, but the production of biosurfactants by some microorganisms can enhance the dispersion and uptake of such hydrophobic compounds. nih.gov
| Compound | Branch Position | Relative Assimilability | Notes |
|---|---|---|---|
| 2-Methyldodecane | External | Higher | Less steric hindrance for enzymatic attack. jst.go.jp |
| 3-Methyldodecane | Internal | Lower | Increased resistance compared to externally branched isomers. jst.go.jp |
| This compound | Internal | Lower | Generally more resistant to microbial assimilation than 2-methyldodecane. jst.go.jp Some strains produce monoalcohols from it. jst.go.jp |
Catalytic Transformations and Reaction Network Elucidation (e.g., Isobutane (B21531)/2-Butene (B3427860) Alkylation)
This compound is subject to various catalytic transformations common in petroleum refining, such as catalytic cracking and alkylation, where it can be either a reactant in a feedstock or a product in a complex reaction network.
Catalytic Cracking: This process breaks down large hydrocarbon molecules into smaller, more valuable ones like gasoline components and light olefins. chemrevise.orgnih.gov When a heavy feedstock containing long-chain alkanes like this compound is subjected to high temperatures and a catalyst (typically a zeolite), its C-C bonds rupture. nih.govifpenergiesnouvelles.fr The branching at the 4-position influences the product slate, promoting the formation of branched alkenes and alkanes through carbenium ion intermediates. Zeolite catalysts, with their shape-selective properties and acidic sites, are effective in controlling the distribution of cracked products. nih.gov
Alkylation: The alkylation of isobutane with light olefins like 2-butene is a crucial process for producing high-octane gasoline components, primarily trimethylpentanes (TMPs), which are C₈ isomers. nih.govd-nb.info The reaction mechanism is complex, involving numerous side reactions such as oligomerization, cracking, and hydride transfer. nih.govd-nb.info While the target products are C₈ alkylates, heavier byproducts are invariably formed. Compounds in the C₉-C₁₃ range, including isomers of dodecane (B42187) and tridecane (B166401) like this compound, are considered part of the "heavy ends" (HE). nih.gov These are formed through pathways involving butene oligomerization (e.g., to C₈ or C₁₂ olefins) followed by hydride transfer from isobutane, or by the self-alkylation of isobutane. d-nb.info The formation of these heavier compounds is generally undesirable as it reduces the yield of the target high-octane TMPs. Elucidating the reaction network helps in optimizing reaction conditions and catalyst design to maximize TMP selectivity and minimize the formation of heavy byproducts like this compound. nih.gov
| Process | Role of this compound | Key Transformation | Typical Products |
|---|---|---|---|
| Catalytic Cracking | Component of heavy feedstock ifpenergiesnouvelles.fr | C-C bond cleavage via carbenium ion intermediates over an acid catalyst. nih.gov | Light olefins (ethene, propene), gasoline-range alkanes and aromatics. chemrevise.orgnih.gov |
| Isobutane/2-Butene Alkylation | Undesirable heavy byproduct nih.gov | Formation via oligomerization of butene and subsequent hydride transfer. d-nb.info | Primary: Trimethylpentanes (C₈). Byproducts: Dimethylhexanes (C₈), Light Ends (C₅-C₇), Heavy Ends (C₉+). nih.gov |
Theoretical and Computational Chemistry Studies of 4 Methyldodecane
Density Functional Theory (DFT) for Electronic Structure and Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. mdpi.comscispace.com This approach allows for the calculation of various electronic properties and the nature of molecular interactions. mdpi.com
DFT calculations are employed to determine key parameters that describe a molecule's electronic character. By solving the Kohn-Sham equations, DFT can yield ground-state electronic structure parameters including molecular orbital energies, geometric configurations like bond lengths and angles, vibrational frequencies, and dipole moments. mdpi.com The accuracy of these calculations depends heavily on the chosen functionals and basis sets. mdpi.com
In the context of molecular interactions, DFT is instrumental in elucidating the forces between molecules. nih.gov It can be used to calculate adsorption energies, analyze charge distributions, and characterize intermolecular forces, which is crucial for understanding how a molecule like 4-methyldodecane might interact with other substances or surfaces. mdpi.comaps.org While direct DFT studies focused solely on this compound are not prominent in the literature, research on related compounds illustrates the methodology. For instance, a DFT analysis was performed on 1-(2-hydroxyethoxy)-2-methyldodecane, a derivative of methyldodecane, to gain insights into its molecular properties. nih.govfrontiersin.org Such studies provide a framework for how DFT could be applied to this compound to understand its electronic properties and interaction potential.
Table 1: Electronic Properties Computable by DFT
| Property | Description | Relevance |
|---|---|---|
| Ground-State Energy | The total electronic energy of the molecule in its most stable state. | Foundational for determining molecular stability. |
| Electron Density | The probability of finding an electron at a particular point in space. | Determines the molecular shape and how it interacts with other molecules. |
| Molecular Orbitals (HOMO/LUMO) | The highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. | Indicates the molecule's ability to donate or accept electrons, key to its reactivity. |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. | Influences intermolecular forces and solubility. |
| Vibrational Frequencies | Frequencies at which the molecule's bonds vibrate. | Corresponds to peaks in an infrared spectrum, aiding in identification. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Forces
Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. complexurf.be By calculating the trajectory of particles based on intermolecular forces, MD simulations provide a view of the dynamic evolution of a system, revealing information about conformational changes and non-bonded interactions. uni-halle.de
For a flexible molecule like this compound, the long alkyl chain can adopt a vast number of different spatial arrangements, or conformations. MD simulations are ideal for exploring this conformational landscape. By simulating the molecule's movement, researchers can identify the most stable conformations and the energy barriers between them. uni-halle.de The analysis of these simulations often involves tracking metrics like the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) to assess the stability and flexibility of the molecule. researchgate.net
MD simulations also provide detailed insights into the intermolecular forces that govern how molecules interact. complexurf.be These forces include van der Waals interactions, which are critical for non-polar alkanes like this compound, as well as electrostatic interactions. complexurf.be While specific MD studies on this compound are limited, research on similar molecules, such as the derivative 1-(2-hydroxyethoxy)-2-methyldodecane, has utilized MD simulations to evaluate the stability of the molecule when interacting with proteins. nih.govfrontiersin.org In that study, the RMSD of the protein-ligand complex was analyzed over a 50-ns trajectory to determine its stability. frontiersin.org This type of analysis is crucial for understanding how branched alkanes might behave in biological or material systems.
Table 2: Parameters from Molecular Dynamics Simulations
| Parameter | Description | Insight Provided |
|---|---|---|
| Trajectory | The positions, velocities, and accelerations of all atoms over time. | A dynamic movie of molecular motion. |
| Conformational Analysis | Study of the different 3D arrangements a molecule can adopt. | Identifies stable and transient molecular shapes. |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed structures. | Assesses the stability of a molecule or complex over time. researchgate.net |
| RMSF (Root-Mean-Square Fluctuation) | Measures the deviation of each atom from its average position. | Highlights flexible regions within a molecule. researchgate.net |
| Intermolecular Forces | Non-bonded interactions (e.g., van der Waals, electrostatic) between molecules. | Explains aggregation, solubility, and binding behavior. uni-halle.de |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predictive Modeling
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties. researchgate.net These predictive models are a cornerstone of computational chemistry and cheminformatics, allowing for the estimation of properties for untested chemicals based on their molecular structure. researchgate.netnih.gov
The development of a QSAR/QSPR model involves several key steps. First, a set of molecules with known properties or activities (the training set) is selected. Then, numerical descriptors are calculated for each molecule to represent its structural, physical, or chemical features. Finally, a statistical method is used to build a mathematical model that correlates these descriptors with the observed property. researchgate.net
For alkanes like this compound, QSPR models are particularly useful for predicting physical properties such as boiling point, viscosity, and vapor pressure, which are essential for industrial applications. One approach is the use of group contribution methods, where the property of a compound is calculated by summing the contributions of its constituent functional groups. bibliomed.org Another advanced method involves the Abraham model, which uses a set of solute descriptors (E, S, A, B, and L) to predict various physicochemical and thermodynamic properties. Research has been conducted to calculate the L-descriptor, which relates to molar volume, for a large set of polyalkyl and polymethyl alkanes, demonstrating how QSPR can be applied to this chemical class. bibliomed.org Such models enable the prediction of properties for compounds like this compound without the need for expensive and time-consuming experimental measurements. bibliomed.org
Table 3: Common Descriptors in QSAR/QSPR Models
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic composition and size of the molecule. |
| Topological | Connectivity Indices (e.g., Wiener Index) | Describes the branching and connectivity of atoms. |
| Geometric | Molecular Surface Area, Molecular Volume | Relates to the 3D shape and size of the molecule. |
| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies | Encodes electronic properties derived from quantum calculations. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the molecule's hydrophobicity. |
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are invaluable for elucidating the complex step-by-step sequence of elementary reactions that constitute a chemical transformation, known as the reaction mechanism. These approaches can be used to study the thermodynamics and kinetics of reactions involving hydrocarbons like this compound.
One powerful computational tool is the use of automated reaction mechanism generators. core.ac.uk These software tools can construct complex reaction networks for processes like combustion or autoxidation of hydrocarbons. core.ac.uk For instance, understanding the autoxidation behavior of hydrocarbons is critical for assessing the thermal stability of aviation fuels, which often contain branched alkanes. core.ac.uk
Furthermore, computational models are used to assess the reactivity of individual organic compounds in complex mixtures. ucr.edu In atmospheric chemistry, for example, models are developed to calculate reactivity scales for various reactive organic gases (ROGs). This involves representing mixtures of hydrocarbons in terms of model species and calculating their impact on ozone formation. ucr.edu
In the field of combustion, detailed chemical kinetic models are developed to simulate the burning of fuels. Surrogate fuel mixtures, often containing compounds like n-dodecane and iso-octane (a branched alkane), are created to mimic the behavior of real fuels like jet fuel. nasa.gov Researchers then use computational methods to develop and reduce complex reaction mechanisms for these surrogates, which can contain hundreds of species and thousands of reactions. nasa.gov These computational studies provide fundamental insights into the oxidation and pyrolysis pathways of long-chain alkanes, which are directly applicable to understanding the reaction mechanisms of this compound.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(2-hydroxyethoxy)-2-methyldodecane |
| n-dodecane |
| iso-octane |
| Xenon |
| 3,4,9,10-perylene-tetracarboxylic acid dianhydride (PTCDA) |
| Gold |
| Silver |
| Copper |
| Galantamine |
| Acetic acid (dodecahydro-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-2(1H)-phenanthrenylidene)-,2-(dimethylamino)ethyl ester, [1R-(1. alpha)] |
| n-decane |
| Ethyl acetate |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes for Isomeric Specificity
The precise biological and chemical properties of 4-methyldodecane are intrinsically linked to its specific isomeric form. Consequently, the development of synthetic routes that offer high isomeric and enantioselective specificity is a critical area of future research. Current synthetic methods often result in a mixture of isomers, which can be challenging to separate and may lead to ambiguous results in biological and chemical studies.
Future research is anticipated to focus on asymmetric catalysis to produce specific stereoisomers of this compound. chinesechemsoc.orgchiralpedia.comfrontiersin.org The design and application of novel chiral ligands and metal complexes are central to this endeavor. chinesechemsoc.orgscu.edu.cn For instance, advancements in transition metal-catalyzed cross-coupling reactions and C-H functionalization offer promising avenues for the stereoselective synthesis of branched alkanes like this compound. chinesechemsoc.org The development of organocatalysis, highlighted by the 2021 Nobel Prize in Chemistry, also presents a powerful tool for creating chiral molecules without metal catalysts. chiralpedia.com
One potential synthetic strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by their removal to yield the desired enantiomerically pure product. For example, (R)-4-benzyloxazolidin-2-one has been used as a chiral auxiliary in the synthesis of chiral primary bromides, which are precursors to asymmetrically substituted alkanes. nih.gov Another approach could involve the dialkylation of tosylmethyl isocyanide (TosMIC) with chiral 1-iodo-2-methyl alkanes, a method that has been successfully employed in the stereoselective synthesis of other methyl-branched alkanes. harvard.edu
The synthesis of 1-chloro-4-methyldodecane from 4-methyldodecan-1-ol has been achieved with high yield, demonstrating a feasible step in a multi-step synthesis of the pure alkane. thieme-connect.de Future work will likely involve refining these and other methods to achieve even greater control over the stereochemistry of the final product.
Expansion of Biomarker Discovery Platforms and Clinical Validation
This compound has been identified as a potential biomarker in the exhaled breath of patients with various diseases, including tuberculosis and certain types of cancer. chemicalbook.com This has opened up the possibility of developing non-invasive diagnostic tools. However, significant research is still required to validate these findings and to develop robust and reliable biomarker detection platforms.
Future research will focus on large-scale clinical validation studies to confirm the sensitivity and specificity of this compound as a biomarker. plos.orgnih.gov These studies will need to involve diverse patient populations to ensure the generalizability of the findings. For instance, a study on lung cancer biomarkers constructed diagnostic models with high sensitivity and specificity, but noted that the discrimination between early and later stages was less obvious. nih.gov Another study on tuberculosis breath analysis showed promising results in differentiating TB from non-TB patients and highlighted the need for further validation. researchgate.net
The development of advanced analytical techniques is crucial for the expansion of biomarker discovery platforms. While gas chromatography-mass spectrometry (GC-MS) is the current gold standard, newer technologies like high-pressure photon ionization time-of-flight mass spectrometry (HPPI-TOF-MS) are being explored for their potential in real-time breath analysis. mednexus.orgmedrxiv.org The use of electronic noses (eNoses) is also being investigated as a low-cost, portable option for screening. atsjournals.org
A significant challenge in breath analysis is the differentiation of endogenous compounds from exogenous ones originating from environmental exposures or diet. mednexus.org Future research will need to address this by establishing baseline levels of this compound in healthy populations and by developing standardized protocols for sample collection and analysis. nih.gov The creation of comprehensive VOC databases, such as the Breath Biopsy® VOC Atlas, will be instrumental in identifying and validating disease-specific biomarkers. owlstonemedical.com
| Disease | Sample Type | Key Findings | Validation Status |
| Tuberculosis | Exhaled Breath | Differentiated TB from non-TB patients. researchgate.net | Validation study performed with moderate success. researchgate.net |
| Lung Cancer | Exhaled Breath | Part of a 23-VOC panel with high sensitivity and specificity. nih.gov | Blinded validation study showed moderate accuracy. plos.org |
| Breast Cancer | Exhaled Breath | Identified as a potential biomarker. | Further validation required. nih.gov |
Advanced Environmental Remediation Strategies for Hydrocarbon Contaminants
Hydrocarbon contaminants, including branched alkanes like this compound, pose a significant environmental threat. Research into effective remediation strategies is ongoing, with a focus on developing more efficient and environmentally friendly methods.
Bioremediation, which utilizes microorganisms to break down contaminants, is a promising approach. mdpi.com Studies have shown that certain bacteria and fungi can degrade branched-chain alkanes, although the degradation rate is often slower than for linear alkanes. uni-greifswald.de Future research will likely focus on identifying and engineering microorganisms with enhanced degradation capabilities for highly branched hydrocarbons. ivl.seasm.org The process of co-oxidation, where microorganisms degrading one hydrocarbon can also break down a non-growth-supporting hydrocarbon, is another area of active investigation. ivl.se
Advanced Oxidation Processes (AOPs) represent another key area of research for the remediation of hydrocarbon-contaminated soil and water. frtr.govcapes.gov.brresearchgate.nettaltech.eenih.gov AOPs, such as UV/H2O2 and Fenton processes, generate highly reactive hydroxyl radicals that can break down complex organic molecules into simpler, less harmful substances. frtr.govtaltech.ee Research is focused on optimizing these processes for specific contaminants and environmental conditions, as well as exploring combined chemical and biological treatments for more effective remediation. taltech.ee
The development of novel materials, such as specialized biochars, for the biostimulation of microbial activity in contaminated soils is also an emerging area. These materials can enhance the degradation of hydrocarbons by providing a favorable environment for microbial growth.
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To fully comprehend the biological roles and toxicological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving this. tmrjournals.compreprints.orguniversiteitleiden.nl
Future research will increasingly utilize multi-omics approaches to elucidate the molecular mechanisms underlying the biological effects of exposure to this compound and other hydrocarbons. researchgate.netpeerj.comfrontiersin.orgmdpi.comuth.edu For example, by combining transcriptomic and metabolomic data, researchers can identify changes in gene expression and metabolic pathways that are associated with exposure to a particular compound. preprints.orgpeerj.com This can provide valuable insights into its mode of action and potential toxicity. mdpi.com
In the context of biomarker discovery, multi-omics can help to identify not only the volatile compounds themselves but also the underlying biological pathways that are perturbed in a disease state. medrxiv.org This can lead to the development of more robust and mechanistically understood biomarker panels.
The application of multi-omics to study the interactions between plants, microbes, and hydrocarbon contaminants in the soil is another promising research direction. peerj.com This can help to unravel the complex synergistic relationships that drive bioremediation processes. peerj.com
Challenges in this field include the complexity of data analysis and the need for standardized protocols. However, the potential to gain a comprehensive understanding of the biological impact of compounds like this compound makes it a critical area for future investigation. tmrjournals.comresearchgate.net
Computational Chemistry for Rational Design and Predictive Studies
Computational chemistry and molecular modeling are becoming indispensable tools in chemical and biological research. These approaches can be used to predict the properties of molecules, simulate their interactions with biological targets, and guide the design of new experiments.
For this compound, computational methods can be employed to predict its physicochemical properties, such as its boiling point and chromatographic retention behavior. This information is valuable for developing analytical methods for its detection and for understanding its environmental fate.
Future research will likely see an increased use of computational approaches for the rational design of novel synthetic routes with high isomeric specificity. By modeling reaction pathways and transition states, chemists can identify the most promising strategies for achieving a desired stereochemical outcome.
In the field of biomarker research, computational models can be used to predict the volatility of potential biomarkers and their interactions with sensor materials, aiding in the development of new detection technologies. In silico studies, such as molecular docking and molecular dynamics simulations, can be used to investigate the interactions of this compound and its metabolites with biological macromolecules, such as enzymes and receptors. nih.govfrontiersin.org This can help to elucidate its mechanism of action and to identify potential therapeutic targets.
Q & A
Q. What statistical frameworks are suitable for analyzing heterogeneous datasets on this compound’s environmental fate?
- Methodological Answer : Apply meta-analysis using random-effects models to account for between-study variance. Use sensitivity analysis to identify outliers (e.g., studies with atypical temperature ranges). Publish data in FAIR formats (Findable, Accessible, Interoperable, Reusable) with detailed metadata .
Q. How should researchers validate conflicting reports on this compound’s cytotoxicity in vitro?
- Methodological Answer : Standardize assays per ISO 10993-5 guidelines. Use multiple cell lines (e.g., HepG2, NIH/3T3) and exposure durations (24–72 hrs). Measure viability via ATP-based luminescence and confirm apoptosis via flow cytometry (Annexin V/PI). Disclose batch-specific variations in compound purity and solvent controls .
Ethical and Reproducibility Considerations
Q. What protocols ensure ethical compliance when studying this compound’s ecological impacts?
- Methodological Answer : Adhere to Nagoya Protocol guidelines for genetic resource utilization. Obtain permits for field sampling and publish raw ecological data in repositories like Dryad. Include negative controls (e.g., sterile sediment) in biodegradation studies to distinguish biotic/abiotic processes .
Q. How can researchers enhance reproducibility in this compound synthesis and characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
